![molecular formula C7H11N3O B1456372 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 863751-98-8](/img/structure/B1456372.png)
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and any functional groups it may possess.
Mode of Action
Pyrazole derivatives often work by binding to their target and modulating its activity . This can involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other possibilities.
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how readily the compound is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions .
Biological Activity
5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, this compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that derivatives of pyrazole demonstrated IC50 values for COX inhibition significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .
Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
---|---|---|
This compound | 5.40 | 0.01 |
Celecoxib | N/A | 22 |
Indomethacin | N/A | N/A |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits antiproliferative activity against lung, breast, and colorectal cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of key signaling pathways .
The primary mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Receptor Interaction : It may also interact with various cellular receptors involved in pain signaling and inflammation.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces inflammatory markers and pain responses compared to control groups .
- Cell Culture Studies : In vitro experiments showed that treatment with this compound leads to a marked decrease in cell viability in various cancer cell lines, with IC50 values indicating potent activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is absorbed effectively when administered orally or intravenously.
- Distribution : It shows good tissue distribution, particularly in inflammatory sites.
- Metabolism : Metabolic studies indicate it undergoes hepatic metabolism with several active metabolites contributing to its pharmacological effects.
Toxicity Profile
Toxicity assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with no significant adverse effects noted in animal models .
Properties
IUPAC Name |
5-ethyl-1-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWIZKIUVPKZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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